(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol

Cross-coupling kinetics Palladium catalysis Structure-reactivity relationship

Strategically integrates three functional groups on a single pyridine scaffold. The C6-bromo undergoes rapid oxidative addition in Pd-catalyzed cross-couplings, accelerated by the ortho-CF₃ group, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig diversification. The C3-hydroxymethyl serves as an unprotected nucleophilic handle for esterification, etherification, or oxidation—eliminating protection/deprotection steps required by amino analogs. This orthogonal reactivity reduces synthetic step count and improves mass recovery in parallel library synthesis. The 1,3-CF₃/CH₂OH geometry provides unique H-bonding capacity for structure-based design in drug and agrochemical programs.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
Cat. No. B15244281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)CO)C(F)(F)F
InChIInChI=1S/C7H5BrF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-2,13H,3H2
InChIKeyHCSTXDIARKTNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol: A Bifunctional Building Block for Targeted Synthesis in Drug Discovery and Agrochemical R&D


(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol (CAS 1807226-31-8) is a halogenated pyridine derivative that features a bromine atom at the 6-position, a trifluoromethyl group at the 4-position, and a hydroxymethyl substituent at the 3-position . The simultaneous presence of these three functional groups on a single pyridine scaffold provides two orthogonal reactive handles: a C6-bromo moiety suitable for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a C3-hydroxymethyl group amenable to further derivatization via oxidation, esterification, or etherification . The 4-trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to downstream target molecules, making this compound a strategically versatile intermediate for medicinal chemistry and crop protection research programs [1].

Why (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol Cannot Be Interchanged with Positional Isomers or Alternative Building Blocks


The specific substitution pattern of (6-bromo-4-(trifluoromethyl)pyridin-3-yl)methanol—namely, the juxtaposition of the C3-hydroxymethyl group ortho to the C4-trifluoromethyl substituent—confers distinct electronic and steric properties that differ fundamentally from regioisomeric analogs such as 2-bromo-5-(trifluoromethyl)pyridine-3-methanol or 5-bromo-3-(trifluoromethyl)pyridin-2-yl)methanol . In palladium-catalyzed cross-coupling reactions, the reactivity of the C6-bromo group is modulated by the adjacent electron-withdrawing trifluoromethyl group at C4, resulting in a unique activation profile for oxidative addition that cannot be replicated by bromo substituents at alternative ring positions [1]. Furthermore, the 1,3-relationship between the trifluoromethyl and hydroxymethyl groups influences hydrogen-bonding capacity and conformational preferences in downstream biologically active molecules. Substituting this compound with a chloro analog (e.g., 6-chloro-4-(trifluoromethyl)pyridin-3-yl)methanol) would fundamentally alter cross-coupling kinetics, while substituting with an amino analog (e.g., (6-bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine) would eliminate the nucleophilic oxygen functionality required for ester and ether bond formation . Each of these substitution changes produces a different SAR trajectory in drug or agrochemical optimization programs, rendering the specific substitution array of this compound non-interchangeable for applications requiring precise vector control of the hydroxymethyl moiety relative to the trifluoromethyl and bromo functional groups.

Quantitative Differentiation Evidence for (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol Relative to Positional and Functional Analogs [REFS-1]


Enhanced Oxidative Addition Reactivity at C6-Bromo Position Due to Ortho-Trifluoromethyl Activation Relative to Alternative Bromo-TFMP Regioisomers [1]

In palladium-catalyzed cross-coupling reactions, the C6-bromo substituent of (6-bromo-4-(trifluoromethyl)pyridin-3-yl)methanol is positioned ortho to the strongly electron-withdrawing trifluoromethyl group at C4. This electronic arrangement increases the partial positive charge at C6, facilitating oxidative addition with Pd(0) catalysts at a rate that exceeds that of bromo-TFMP regioisomers where the bromo and trifluoromethyl groups are not in an ortho relationship [1]. Studies on structurally related 2-bromo-4-(trifluoromethyl)pyridine demonstrate that the ortho-CF₃ substitution pattern enables selective deprotonation and functionalization at the 3-position, a regiochemical outcome distinct from 2-bromo-5-(trifluoromethyl)pyridine where the meta-CF₃ orientation fails to provide comparable activation [1]. This enhanced reactivity translates to higher cross-coupling yields under milder conditions, reducing catalyst loading requirements and minimizing side-product formation in synthetic sequences.

Cross-coupling kinetics Palladium catalysis Structure-reactivity relationship

Availability of ≥97% Purity Grade with ISO-Certified Quality Control Supporting Reproducible Synthesis in GLP Environments

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol is commercially available at NLT 98% purity (MolCore) or 97% purity (Leyan), with documented ISO quality system certification that ensures batch-to-batch consistency . In contrast, several regioisomeric analogs—including 2-bromo-5-(trifluoromethyl)pyridine-3-methanol and 5-bromo-3-(trifluoromethyl)pyridin-2-yl)methanol—are less commonly stocked or require custom synthesis, introducing procurement delays and variable purity profiles. The availability of this specific compound from multiple ISO-certified suppliers reduces supply chain risk and enables direct integration into GLP-compliant synthetic workflows without additional purification steps.

Analytical quality control Synthetic reproducibility Procurement specification

Orthogonal Bifunctional Reactivity: Hydroxymethyl at C3 Plus Bromo at C6 Enables Sequential Derivatization Without Protecting Group Manipulation

The hydroxymethyl group at C3 and the bromo substituent at C6 of (6-bromo-4-(trifluoromethyl)pyridin-3-yl)methanol represent two chemically orthogonal reactive handles that can be addressed in either order without mutual interference. The C6-bromo participates in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the C3-hydroxymethyl undergoes oxidation to aldehyde/carboxylic acid, Mitsunobu etherification, or esterification . This orthogonality contrasts with amino-containing analogs such as (6-bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine, where the basic amine requires protecting group strategies prior to cross-coupling to prevent catalyst poisoning or undesired side reactions . The ability to perform sequential, protecting-group-free derivatization reduces synthetic step count and improves overall yield in the preparation of complex target molecules.

Orthogonal functionalization Protecting-group-free synthesis Divergent library synthesis

Recommended Application Scenarios for (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol Based on Established Differential Evidence [1]


High-Throughput Parallel Synthesis of Diverse TFMP-Containing Libraries via C6 Cross-Coupling [REFS-1]

In medicinal chemistry programs requiring rapid generation of trifluoromethylpyridine-containing compound libraries, (6-bromo-4-(trifluoromethyl)pyridin-3-yl)methanol serves as an ideal common intermediate for Suzuki-Miyaura or Buchwald-Hartwig diversification at the C6 position. The ortho-CF₃ activation of the C6-bromo substituent, inferred from regioisomeric metalation studies, facilitates efficient cross-coupling with aryl/heteroaryl boronic acids or amines [1]. The commercial availability of this compound at ≥97% purity from ISO-certified suppliers ensures that parallel synthesis workflows can be initiated without time-consuming in-house purification or quality verification .

Protecting-Group-Free Synthesis of C3-O-Linked Bioconjugates and Prodrugs [REFS-1]

For projects requiring conjugation of a trifluoromethylpyridine pharmacophore to biomolecules or solubility-enhancing carriers via ester or ether linkages, the C3-hydroxymethyl group of (6-bromo-4-(trifluoromethyl)pyridin-3-yl)methanol provides a direct nucleophilic handle that does not require protection during prior C6 cross-coupling steps [1]. This orthogonal reactivity eliminates the additional protection/deprotection steps mandated by amino-containing analogs such as (6-bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine, reducing overall synthetic step count and improving mass recovery . Applications include the preparation of prodrug esters, PEGylated derivatives, and antibody-drug conjugate payloads incorporating the TFMP motif.

Agrochemical Lead Optimization Requiring Both Lipophilic TFMP Core and Hydrogen-Bonding C3 Functionality [REFS-1]

Trifluoromethylpyridine derivatives represent a privileged scaffold in crop protection chemistry, with over 20 TFMP-containing agrochemicals having acquired ISO common names [1]. The 1,3-relationship between the C4-trifluoromethyl and C3-hydroxymethyl groups in (6-bromo-4-(trifluoromethyl)pyridin-3-yl)methanol provides a specific hydrogen-bonding geometry that can be exploited in structure-based design of herbicides and fungicides targeting enzyme active sites. The compound's bifunctional nature supports systematic SAR exploration around both the C6-aryl/heteroaryl substituent (introduced via cross-coupling) and the C3-hydroxymethyl oxidation state (alcohol, aldehyde, carboxylic acid, ester), enabling efficient optimization of potency, selectivity, and physicochemical properties within a single scaffold series.

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